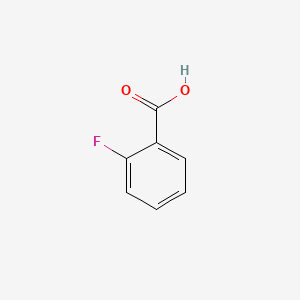

2-Fluorobenzoic acid

Description

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Record name | 2-fluorobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-fluorobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060001 | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

445-29-4, 41406-98-8 | |

| Record name | 2-Fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041406988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UZ32KOO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzoic acid (o-fluorobenzoic acid) is an aromatic carboxylic acid that serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its unique properties, conferred by the presence of a fluorine atom at the ortho position to the carboxyl group, make it a compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound.

Molecular Structure and Properties

This compound is a derivative of benzoic acid where a hydrogen atom at the C2 (ortho) position is substituted with a fluorine atom.[3][4] This substitution significantly influences the molecule's electronic properties and acidity compared to unsubstituted benzoic acid.[1] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion upon deprotonation, thereby increasing the compound's acidity.

The compound typically appears as a white to off-white or light yellow crystalline powder. It is soluble in organic solvents like benzene, toluene, ketones, and ethers, and is slightly soluble in water.

Quantitative Data Summary

The key physicochemical properties and identifiers for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 140.11 g/mol | |

| Molecular Formula | C₇H₅FO₂ | |

| CAS Number | 445-29-4 | |

| IUPAC Name | This compound | |

| Synonyms | o-Fluorobenzoic acid | |

| Melting Point | 122-125 °C | |

| Appearance | White to off-white crystalline powder | |

| InChI Key | NSTREUWFTAOOKS-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C(=C1)C(=O)O)F |

Synthesis of this compound

This compound can be synthesized through various methods. Common approaches include the oxidation of 2-fluorotoluene and the diazotization of anthranilic acid. The latter is a classic and effective method for introducing a fluorine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Diazotization of Anthranilic Acid

This protocol outlines a representative procedure for synthesizing this compound from anthranilic acid. This method involves the formation of a diazonium salt, which is then subjected to a Schiemann reaction or a similar fluorination process.

Materials:

-

Anthranilic acid

-

Anhydrous Hydrogen Fluoride (HF) or a fluorinating agent like HBF₄

-

Sodium Nitrite (NaNO₂)

-

Methoxyethyl methyl ether (or other suitable non-aqueous solvent)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization: In a suitable reaction vessel, suspend anthranilic acid in the chosen solvent (e.g., methoxyethyl methyl ether). Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water or a non-aqueous solvent while maintaining the low temperature to form the diazonium salt. The formation of the diazonium salt is a critical step and must be performed under controlled temperature conditions to prevent decomposition.

-

Fluorination: Introduce the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the diazonium salt solution. In a classic Schiemann reaction, the diazonium tetrafluoroborate salt would be isolated and then thermally decomposed. A more direct method involves the decomposition of the diazonium salt in the presence of a fluoride source.

-

Reaction Completion: After the addition of the fluorinating agent, the reaction mixture may be gently heated or refluxed to drive the replacement of the diazonium group with fluorine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture and quench it by carefully adding it to water or a basic solution (e.g., NaHCO₃ solution) to neutralize strong acids.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the diazotization of anthranilic acid.

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives are investigated for various therapeutic applications, including potential use in treating autoimmune diseases by inhibiting inflammatory cytokine production. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making it a key component in modern drug design. Furthermore, it is employed in the production of polymers and agrochemicals, such as herbicides and pesticides.

References

physical and chemical properties of 2-Fluorobenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid with a fluorine atom at the ortho position of the benzene ring relative to the carboxylic acid group. Its molecular formula is C7H5FO2. This compound typically appears as a white to light yellow crystalline powder or needles.[1][2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | References |

| Molecular Weight | 140.11 g/mol | |

| Melting Point | 122-125 °C | |

| Boiling Point | 114 °C | |

| Density | 1.46 g/cm³ | |

| Appearance | White to light yellow crystalline powder or needles | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like benzene, toluene, ketones, and ethers. | |

| Water Solubility | 7.2 g/L | |

| Vapor Pressure | 0.016 mmHg at 25°C |

Chemical Properties

The chemical properties of this compound are crucial for understanding its reactivity and potential applications in synthesis and drug design.

| Property | Value | References |

| pKa (Acidity) | 3.27 (at 25°C) | |

| log P (Octanol-Water Partition Coefficient) | 1.856 | |

| Flash Point | 101.8 °C | |

| Stability | Stable under recommended storage conditions. | |

| InChI Key | NSTREUWFTAOOKS-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1ccccc1F |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

-

¹H NMR: Provides information on the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Offers insights into the carbon framework of the molecule.

-

¹⁹F NMR: Specifically probes the fluorine atom, which is a key feature of this compound.

Other Spectroscopic Techniques

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Reveals the vibrational modes of the molecule, confirming the presence of functional groups like the carboxylic acid and the C-F bond.

-

Raman Spectroscopy: Complements IR spectroscopy by providing information on other vibrational modes.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of o-fluorobenzaldehyde.

Protocol: Oxidation of o-Fluorobenzaldehyde

-

Reaction Setup: To a 15 mL glass reaction tube, add water (2 mL), o-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol, 3% mole fraction), and Co(OAc)₂·4H₂O (0.03 mmol, 3% mole fraction).

-

Oxygen Atmosphere: Connect an oxygen balloon to the reaction tube.

-

Heating and Stirring: Place the reaction tube in an oil bath preheated to 70°C and stir the mixture for 12 hours.

-

Workup: After the reaction is complete, cool the mixture to lower the temperature.

-

Isolation: Separate the crude solid product by centrifugation.

-

Washing and Drying: Ultrasonically wash the solid with 3 mL of water, followed by centrifugation and drying to a constant weight to obtain the target product.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Purification

Purification of this compound can be achieved through several methods to obtain a high-purity product.

Protocol: Recrystallization and Sublimation

-

Recrystallization: Crystallize the crude acid from 50% aqueous ethanol, dilute HCl, or benzene.

-

Zone Melting or Vacuum Sublimation: For higher purity, purify the recrystallized acid by zone melting or vacuum sublimation at 130-140°C.

Determination of pKa

The pKa of this compound can be determined using potentiometric titration.

Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., acetonitrile-water mixtures).

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point. The data can be processed using software like Hyperquad 2006 for more accurate determination.

Experimental Setup for pKa Determination

Caption: Setup for potentiometric pKa determination.

Metabolic Pathway

This compound has been studied in the field of microbiology, particularly its metabolism. Its conjugate base, 2-fluorobenzoate, is an intermediate in the metabolic pathway of 2-fluorobiphenyl by Pseudomonas pseudoalcaligenes.

Metabolic Pathway of 2-Fluorobiphenyl

Caption: Simplified metabolic pathway of 2-fluorobiphenyl.

Influence of Fluorine Position on Acidity

The position of the fluorine atom on the benzoic acid ring significantly influences its acidity (pKa). The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity compared to benzoic acid.

Logical Relationship of Isomer Acidity

Caption: Influence of fluorine position on acidity.

This guide provides a foundational understanding of this compound, which is essential for its application in research and development. The provided data and protocols are intended to support further investigation and utilization of this compound in various scientific fields.

References

An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

General qualitative solubility information indicates that this compound is soluble in benzene, toluene, ketones, and ethers. Its solubility in water is reported to be 7.2 g/L.

For comparative purposes, the following tables summarize the mole fraction solubility (x₁) of benzoic acid and 4-fluorobenzoic acid in several common organic solvents at various temperatures. This data is essential for understanding the impact of the fluorine substituent's position on solubility.

Table 1: Mole Fraction Solubility (x₁) of Benzoic Acid in Select Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 273.15 | 0.2845 | 0.2285 | 0.4082 | 0.3015 | 0.0886 |

| 283.15 | 0.3478 | 0.2811 | 0.4723 | 0.3662 | 0.1234 |

| 293.15 | 0.4189 | 0.3408 | 0.5391 | 0.4371 | 0.1681 |

| 298.15 | 0.4571 | 0.3734 | 0.5735 | 0.4749 | 0.1942 |

| 303.15 | 0.4972 | 0.4079 | 0.6085 | 0.5142 | 0.2229 |

| 313.15 | 0.5821 | 0.4815 | 0.6791 | 0.5962 | 0.2891 |

| 323.15 | 0.6708 | 0.5601 | 0.7492 | 0.6798 | 0.3689 |

Data extracted from the Journal of Physical and Chemical Reference Data, Volume 99.

Table 2: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone | Ethyl Acetate |

| 283.15 | 0.1989 | 0.1773 | 0.1601 | 0.1432 | 0.2314 | 0.2011 |

| 288.15 | 0.2245 | 0.2009 | 0.1813 | 0.1628 | 0.2598 | 0.2267 |

| 293.15 | 0.2523 | 0.2268 | 0.2045 | 0.1841 | 0.2905 | 0.2546 |

| 298.15 | 0.2825 | 0.2551 | 0.2301 | 0.2073 | 0.3238 | 0.2851 |

| 303.15 | 0.3153 | 0.2861 | 0.2582 | 0.2327 | 0.3601 | 0.3184 |

| 308.15 | 0.3511 | 0.3201 | 0.2891 | 0.2605 | 0.3996 | 0.3547 |

| 313.15 | 0.3899 | 0.3573 | 0.3232 | 0.2911 | 0.4427 | 0.3943 |

| 318.15 | 0.4322 | 0.3981 | 0.3608 | 0.3248 | 0.4896 | 0.4375 |

| 323.15 | 0.4781 | 0.4428 | 0.4021 | 0.3619 | 0.5408 | 0.4846 |

Data adapted from studies on the solid-liquid equilibrium of 4-fluorobenzoic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly employed techniques to determine the solubility of solid compounds like this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

Drying oven

b. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid phase. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

a. Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

-

Materials for the shake-flask method (as described above)

b. Procedure:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Withdrawal and Dilution: Withdraw a known aliquot of the clear supernatant and dilute it gravimetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like this compound follows a logical sequence of steps, from preparation to analysis. The following diagram illustrates a typical workflow for the isothermal shake-flask method.

Caption: Workflow for determining solubility using the isothermal shake-flask method.

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for concentration determination after preparing a saturated solution.

Caption: Logical flow for selecting an analytical method for solubility determination.

References

synthesis of 2-Fluorobenzoic acid for beginners.

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its fluorine substitution can significantly influence the biological activity and physicochemical properties of target molecules. This guide provides a detailed overview of common and accessible synthetic routes to this compound, with a focus on methodologies suitable for a laboratory setting. Experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Synthetic Pathways

Several synthetic strategies can be employed to produce this compound. The most prevalent methods, particularly for beginners, involve the diazotization of anthranilic acid (a variation of the Balz-Schiemann reaction) and the oxidation of 2-fluorobenzaldehyde. Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which is a more recent development.

A logical workflow for the primary synthesis route is depicted below:

The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. 2-Fluorobenzoic acid is a prime example of a fluorinated building block that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals.[1] This guide provides an in-depth analysis of how the ortho-fluorine substituent governs the reactivity of the benzoic acid scaffold, focusing on its electronic effects, impact on acidity, and behavior in key organic transformations.

Electronic and Steric Effects of the Ortho-Fluorine

The reactivity of this compound is dominated by the electronic and steric influence of the fluorine atom at the ortho position.

Electronic Effects: Fluorine exerts two primary electronic effects:

-

Negative Inductive Effect (-I): Due to its exceptional electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most pronounced at the ortho position and decreases with distance.

-

Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating effect.

In halogens, the inductive effect typically outweighs the mesomeric effect. For fluorine, the -I effect is particularly dominant, leading to a net withdrawal of electron density from the aromatic ring. This electronic pull is crucial in stabilizing anionic intermediates and increasing the electrophilicity of the carbonyl carbon.[1]

Impact on Acidity: The Ortho Effect

A defining feature of 2-substituted benzoic acids is the "ortho effect," which describes the observation that ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, and even benzoic acid itself, regardless of the substituent's electronic nature.[2][3][4]

In the case of this compound, the ortho-fluorine atom creates steric hindrance that forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This rotation inhibits resonance between the carbonyl group and the aromatic π-system. While this destabilizes the neutral acid molecule to some extent, it has a more significant stabilizing effect on the resulting carboxylate anion (-COO⁻). By preventing coplanarity, the carboxylate anion is more stabilized, facilitating the release of a proton and thereby increasing the acid's strength. This steric influence, combined with the strong -I effect of fluorine, makes this compound significantly more acidic than benzoic acid and its other isomers.

Data Presentation

Quantitative data highlights the significant impact of the fluorine substituent's position on the molecule's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 445-29-4 | |

| Molecular Formula | C₇H₅FO₂ | |

| Molecular Weight | 140.11 g/mol | |

| Melting Point | 123-125 °C | |

| pKa (at 25°C) | 3.27 |

Table 2: Comparison of Acidity among Benzoic Acid Isomers

| Compound | pKa (at 25°C) | Relative Acidity | Reference(s) |

| This compound | 3.27 | Strongest | |

| 3-Fluorobenzoic Acid | 3.86 | Intermediate | |

| 4-Fluorobenzoic Acid | 4.14 | Weakest (of fluoro isomers) | |

| Benzoic Acid | 4.20 | Weakest (overall) |

Reactivity in Key Organic Transformations

The electronic and steric properties imparted by the ortho-fluorine atom directly influence the reactivity of this compound in several important classes of reactions.

Esterification

The increased acidity of this compound translates to a more electrophilic carbonyl carbon. This enhanced electrophilicity can facilitate esterification reactions. Recent studies have demonstrated efficient catalytic methyl esterification of various fluorobenzoic acids using heterogeneous catalysts like UiO-66-NH₂, significantly reducing reaction times compared to traditional methods.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. In this compound, the carboxylic acid group is a meta-director and also deactivating. The directing effects are therefore competitive. Bromination, for example, typically occurs at the position para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of both the fluorine and the carboxyl group makes the aromatic ring of this compound electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is a surprisingly effective leaving group, often more reactive than chlorine or bromine. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this anionic intermediate, accelerating the reaction rate despite the strength of the C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives are key substrates in cross-coupling reactions. For instance, 2-bromo- or 2-iodobenzoic acids can be coupled with boronic acids in the Suzuki-Miyaura reaction to form biaryl compounds. The ortho-carboxylate group can present steric challenges, sometimes requiring the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve efficient coupling.

Experimental Protocols

The following sections provide generalized methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of this compound via Diazotization

This method utilizes anthranilic acid as a starting material in a variation of the Schiemann reaction.

-

Diazotization: Dissolve anthranilic acid in a suitable solvent mixture (e.g., methoxyethyl methyl ether and anhydrous hydrogen fluoride).

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 10 °C to form the diazonium salt.

-

Fluorination: Stir the reaction mixture at low temperature for 1-2 hours.

-

Gently heat the mixture (e.g., reflux) for approximately 3 hours to facilitate the decomposition of the diazonium salt and substitution with fluoride.

-

Work-up: After cooling, pour the reaction mixture into water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Protocol 2: Catalytic Esterification with Methanol

This protocol is based on the use of a heterogeneous catalyst for the methylation of fluorobenzoic acids.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the heterogeneous catalyst (e.g., activated UiO-66-NH₂), and an excess of methanol (which acts as both reactant and solvent).

-

Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 150 °C) with vigorous stirring for 10 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration or centrifugation.

-

Remove the excess methanol from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl 2-fluorobenzoate product.

Protocol 3: Suzuki Cross-Coupling of a 2-Halobenzoic Acid

This protocol outlines a general procedure for coupling a 2-halobenzoic acid with an arylboronic acid.

-

Inert Atmosphere Setup: Add the 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv) to a dry Schlenk flask equipped with a stir bar.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate and precipitate the carboxylic acid product.

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

The fluorine atom in this compound is not merely a passive substituent but an active director of the molecule's chemical behavior. Its powerful electron-withdrawing inductive effect, combined with a unique steric influence known as the "ortho effect," significantly enhances the compound's acidity. This electronic activation makes the aromatic ring susceptible to nucleophilic attack while influencing the regioselectivity of electrophilic substitutions. For professionals in drug discovery and chemical synthesis, a thorough understanding of these principles is critical for leveraging this compound as a strategic building block to design and construct complex molecular architectures with tailored properties.

References

2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluorobenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. The strategic placement of a fluorine atom ortho to the carboxylic acid group imparts unique electronic properties and reactivity patterns that have been ingeniously exploited in the synthesis of a diverse array of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties, key synthetic transformations, and biological applications of this compound, offering researchers and drug development professionals a detailed resource to leverage its full potential.

Core Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature. The presence of the highly electronegative fluorine atom significantly influences its acidity and reactivity compared to its parent molecule, benzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Melting Point | 122-125 °C | [2] |

| pKa | 3.27 | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in organic solvents such as benzene, toluene, ketone, and ether. Slightly soluble in water. |

Spectroscopic Data:

The spectroscopic signature of this compound is well-characterized, providing a reliable means of identification and purity assessment.

Table 2: Key Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons. | |

| ¹³C NMR | Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant. | |

| FTIR (KBr pellet) | A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-F stretching vibrations. |

Key Synthetic Transformations: A Gateway to Molecular Diversity

The unique electronic and steric environment of this compound makes it a valuable substrate for a variety of powerful organic reactions. Its derivatives serve as key intermediates in the construction of complex molecular architectures.

Directed Ortho-Lithiation: Regioselective Functionalization

The carboxylic acid group, in concert with the ortho-fluorine, can direct metallation to the C6 position, allowing for subsequent reaction with a wide range of electrophiles. This strategy provides a powerful tool for the synthesis of highly substituted aromatic compounds.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, imparted by the fluorine substituent at the ortho position, make it a valuable building block for the synthesis of a diverse range of therapeutic agents. The high electronegativity of the fluorine atom enhances the acidity of the carboxylic acid group compared to benzoic acid and can influence the lipophilicity, metabolic stability, and binding affinity of drug candidates, making it a privileged scaffold in modern drug discovery.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anti-inflammatory, anticancer, and neuroprotective agents.

Physicochemical Properties and Synthetic Utility

This compound is a white crystalline solid with the molecular formula C₇H₅FO₂. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group increases its acidity (pKa ≈ 3.27) compared to benzoic acid (pKa ≈ 4.2).[3] This enhanced acidity can be advantageous in forming stable salts and modulating the pharmacokinetic profile of drug molecules.

From a synthetic standpoint, this compound serves as a readily available starting material for a variety of chemical transformations. The carboxylic acid moiety can be easily converted into esters, amides, and acid chlorides, providing a handle for further molecular elaboration.[4] Furthermore, the fluorinated aromatic ring can participate in various coupling reactions, allowing for the construction of complex molecular architectures.[5]

Applications in Medicinal Chemistry

The incorporation of the this compound motif has proven to be a successful strategy in the design of potent and selective therapeutic agents.

Anti-inflammatory Agents

This compound derivatives have been extensively explored as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

A notable example is the development of analogues of celecoxib, a selective COX-2 inhibitor. By replacing the sulfonamide group of celecoxib with other functionalities and incorporating fluorinated benzoic acid moieties, researchers have synthesized novel compounds with potent and selective COX-2 inhibitory activity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues

| Compound | Modification from Celecoxib | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1h | 2-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.049 | >2040 |

| 1i | 3-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.052 | >1923 |

| Celecoxib | - | 15 | 0.04 | 375 |

Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis

NSAIDs containing the this compound scaffold exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂. By blocking this step, these compounds reduce the production of prostaglandins, thereby alleviating pain, inflammation, and fever.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluat...: Ingenta Connect [ingentaconnect.com]

- 3. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. Design, synthesis and preliminary evaluation of the anti-inflammatory of the specific selective targeting druggable enzymome cyclooxygenase-2 (COX-2) small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ether derivatives of 2-fluorobenzoic acid via the Williamson ether synthesis. This method is a cornerstone in organic synthesis, particularly relevant in drug discovery and development for the construction of complex molecular architectures. The protocol herein is designed to be a comprehensive guide, offering step-by-step instructions, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and underlying chemical principles.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming an ether linkage. It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide.[1][2] In the context of this compound derivatives, a key consideration is the presence of the acidic carboxylic acid group, which can interfere with the basic conditions of the reaction. Therefore, a common strategy involves the protection of the carboxylic acid, typically as an ester, prior to the etherification step. The ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid product.

Experimental Protocol

This protocol outlines a two-step synthesis: 1) the Williamson ether synthesis to form the ether linkage on a protected this compound derivative, and 2) the saponification (hydrolysis) of the ester to yield the final 2-fluoro-alkoxybenzoic acid.

Step 1: Williamson Ether Synthesis of Methyl 2-Fluoro-X-alkoxybenzoate

Materials:

-

Methyl ester of a hydroxy-2-fluorobenzoic acid (e.g., Methyl 3-hydroxy-2-fluorobenzoate)

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester of the hydroxy-2-fluorobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or acetonitrile.

-

Add the base (Sodium hydride, 1.2 eq, or Potassium carbonate, 2.0 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction is complete in 2-8 hours.[3]

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired methyl 2-fluoro-X-alkoxybenzoate.

Step 2: Saponification to 2-Fluoro-X-alkoxybenzoic Acid

Materials:

-

Methyl 2-fluoro-X-alkoxybenzoate (from Step 1)

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve the methyl 2-fluoro-X-alkoxybenzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final 2-fluoro-X-alkoxybenzoic acid.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Fluorinated Aromatic Compounds.

| Entry | Fluorinated Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 3-hydroxy-2-fluorobenzoate | Ethyl bromide | K₂CO₃ | DMF | 70 | 4 | ~85 |

| 2 | Methyl 4-hydroxy-2-fluorobenzoate | Benzyl bromide | NaH | Acetonitrile | 60 | 3 | ~90 |

| 3 | Methyl 5-hydroxy-2-fluorobenzoate | Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | ~88 |

Table 2: Saponification Conditions and Yields.

| Entry | Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-fluoro-3-ethoxybenzoate | NaOH | Methanol | Reflux | 2 | >95 |

| 2 | Methyl 2-fluoro-4-(benzyloxy)benzoate | KOH | Ethanol | Reflux | 1.5 | >95 |

| 3 | Methyl 2-fluoro-5-methoxybenzoate | NaOH | Methanol | Reflux | 2 | >95 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 2-fluoro-alkoxybenzoic acids.

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Fluorobenzoic acid from anthranilic acid via a modified Schiemann reaction. The synthesis involves two primary stages: the diazotization of anthranilic acid to form a stable diazonium salt intermediate, and the subsequent thermal decomposition of this salt to yield the final product. This method offers a reliable route to this compound, an important building block in the synthesis of various pharmaceuticals and other fine chemicals.

Introduction

This compound is a key intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a fluorine atom into the benzoic acid scaffold can significantly alter the molecule's biological activity and physicochemical properties. The Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate.[1][2] This protocol details a modified Schiemann reaction for the synthesis of this compound from readily available anthranilic acid.

Reaction Scheme

The overall reaction scheme is a two-step process:

-

Diazotization: Anthranilic acid is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid and a fluorine source (e.g., tetrafluoroboric acid or hexafluorophosphoric acid) to form the corresponding diazonium salt. This intermediate is often stable enough to be isolated.

-

Thermal Decomposition: The isolated diazonium salt is then gently heated, leading to the evolution of nitrogen gas and the formation of this compound.

Experimental Protocols

Materials and Reagents

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hexafluorophosphoric acid (HPF₆) or Tetrafluoroboric acid (HBF₄)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water (deionized)

-

Suitable solvent for recrystallization (e.g., water)

Protocol 1: Diazotization of Anthranilic Acid and Isolation of 2-Carboxybenzenediazonium Hexafluorophosphate

This first phase of the synthesis focuses on the formation and isolation of the diazonium salt intermediate.

Procedure:

-

In a suitable beaker, prepare a slush of 100 g of ice and 100 mL of concentrated hydrochloric acid.

-

To this acidic ice slush, add 0.1 moles of anthranilic acid with stirring.

-

In a separate beaker, dissolve 0.1 moles of sodium nitrite in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution to the stirred anthranilic acid suspension while maintaining the temperature at or below 5 °C. Continue stirring for 15-20 minutes.

-

To the resulting diazonium salt solution, slowly add a stoichiometric equivalent of cold hexafluorophosphoric acid (HPF₆).

-

A precipitate of 2-carboxybenzenediazonium hexafluorophosphate will form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Dry the isolated diazonium salt in a desiccator. The typical yield for this step is in the range of 13-15 g.

Protocol 2: Thermal Decomposition of 2-Carboxybenzenediazonium Hexafluorophosphate

This second phase involves the conversion of the isolated diazonium salt to the final product.

Procedure:

-

Carefully place the dried 2-carboxybenzenediazonium hexafluorophosphate in a flask equipped with a condenser.

-

Gently and uniformly heat the flask. The decomposition is an exothermic process and should be controlled carefully.

-

The decomposition will be evident by the evolution of nitrogen gas.

-

Continue heating until the gas evolution ceases.

-

Allow the flask to cool to room temperature. The crude this compound will remain as a solid residue.

Protocol 3: Purification of this compound by Recrystallization

The crude product from the thermal decomposition is purified by recrystallization.[3]

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot water to dissolve the solid. Benzoic acid derivatives are generally more soluble in hot water than in cold water.[3]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Once at room temperature, cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.

-

Dry the purified this compound crystals. The expected melting point of the pure product is around 124-125 °C.

Data Presentation

| Parameter | Value | Reference |

| Intermediate | 2-Carboxybenzenediazonium Hexafluorophosphate | |

| Melting Point | 125-129 °C (decomposes) | |

| Yield | 13-15 g (from 0.1 mol anthranilic acid) | |

| Final Product | This compound | |

| Melting Point | 120-122 °C (literature: 124-125 °C) |

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle concentrated acids (HCl, HPF₆/HBF₄) with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry. Handle the isolated 2-carboxybenzenediazonium hexafluorophosphate with care and avoid friction or shock.

-

The thermal decomposition step should be performed with caution as it is exothermic and involves the release of nitrogen gas. Ensure the apparatus is properly vented.

References

Application Notes and Protocols: 2-Fluorobenzoic Acid in the Synthesis of Anti-Inflammatory Drugs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-fluorobenzoic acid and its derivatives in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the synthesis of N-arylanthranilic acid derivatives, their mechanism of action through the inhibition of key inflammatory pathways, and protocols for evaluating their anti-inflammatory efficacy.

Introduction

This compound is a valuable starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its unique electronic properties, conferred by the fluorine atom, can enhance the pharmacological profile of drug candidates, including their metabolic stability and binding affinity to biological targets. In the context of anti-inflammatory drug development, this compound derivatives, particularly N-arylanthranilic acids (fenamates), have shown significant potential. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway, both of which are pivotal in the inflammatory response.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory activity of N-arylanthranilic acid derivatives synthesized from this compound precursors is primarily attributed to their ability to interfere with two key signaling pathways:

-

Cyclooxygenase (COX) Inhibition : These compounds can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling. By blocking their synthesis, these drugs can effectively reduce the cardinal signs of inflammation.

-

NF-κB Signaling Pathway Inhibition : The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the NF-κB pathway is activated. Some fenamates have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

The dual inhibition of both the COX and NF-κB pathways by certain this compound derivatives makes them attractive candidates for the development of potent and broad-spectrum anti-inflammatory agents.

Data Presentation: Anti-Inflammatory Activity of Benzoic Acid Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various benzoic acid derivatives, including those structurally related to compounds that can be synthesized from this compound.

Table 1: In Vitro COX Inhibition Data

| Compound | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | Propionic acid derivative | ~13 | ~370 | 0.035 | [1] |

| Celecoxib | Selective COX-2 inhibitor | ~15 | ~0.04 | 375 | [1] |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Benzoic acid derivative | - | Higher affinity than acetylsalicylic acid (in silico) | - | [1] |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines

| Compound/Extract | Cell Line | Stimulant | Cytokine Inhibited | IC50 (µM) | Reference |

| Dexamethasone | Human PBMCs | LPS | IL-1β | 0.038 | [2] |

| Dexamethasone | Human PBMCs | LPS | TNF-α | 0.025 | [2] |

| U0126 (ERK1/ERK2 inhibitor) | Human PBMCs | LPS | IL-1β | 0.34 | |

| U0126 (ERK1/ERK2 inhibitor) | Human PBMCs | LPS | TNF-α | 0.26 | |

| SB 203580 (p38-MAPK inhibitor) | Human PBMCs | LPS | IL-1β | 0.052 | |

| SB 203580 (p38-MAPK inhibitor) | Human PBMCs | LPS | TNF-α | 0.46 |

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | Animal Model | Dose | Paw Edema Inhibition (%) | Time Point | Reference |

| Indomethacin | Rat | 5 mg/kg (i.p.) | Significant inhibition | 1-5 h | |

| Ellagic Acid | Rat | 1-30 mg/kg (i.p.) | Dose-dependent reduction | 1-5 h | |

| N-phenylanthranilic acid (3a) | Rat | - | Significant activity | 60 min | |

| N-(4-chlorophenyl)anthranilic acid (3c) | Rat | - | Significant activity | 60 min |

Experimental Protocols

Synthesis of N-(substituted-phenyl)-2-fluorobenzoic acids via Ullmann Condensation

This protocol describes a general method for the synthesis of N-arylanthranilic acids, which can be adapted for this compound as a starting material, potentially after conversion to a more reactive halide derivative if necessary. The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.

Materials:

-

2-Halobenzoic acid (e.g., 2-chlorobenzoic acid or a fluorinated analog)

-

Substituted aniline

-

Anhydrous potassium carbonate

-

Cupric oxide (CuO) or other copper catalyst

-

Amyl alcohol or other high-boiling solvent

-

Ethanol (95%)

-

Dilute hydrochloric acid

-

Sodium carbonate

-

Decolorizing carbon

Procedure:

-

A mixture of o-chlorobenzoic acid (0.1 mol), a substituted aniline (0.1 mol), anhydrous potassium carbonate (0.1 mol), and a catalytic amount of cupric oxide in amyl alcohol is refluxed for 6-8 hours.

-

The reaction mixture is cooled, and the solvent is removed by steam distillation.

-

The remaining solution is filtered.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the crude N-arylanthranilic acid.

-

The crude product is collected by filtration and washed with water.

-

For purification, the product is dissolved in a sodium carbonate solution, treated with decolorizing carbon, and boiled for 15 minutes.

-

The hot solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to re-precipitate the purified product.

-

The purified N-arylanthranilic acid is collected by filtration, washed with water, and recrystallized from ethanol.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

The animals are divided into groups: control (vehicle), reference drug, and test compound groups (at various doses).

-

The test compounds or reference drug are administered orally or intraperitoneally.

-

After a specific absorption time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Reference compound (e.g., Dexamethasone)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

PBMCs are isolated from healthy human blood using Ficoll density gradient centrifugation.

-

The cells are washed and resuspended in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

100 µL of the cell suspension is seeded into each well of a 96-well plate.

-

The test compound is added to the wells at various concentrations and pre-incubated for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

The plate is incubated for 4-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the plate is centrifuged, and the cell-free supernatant is collected.

-

The concentration of TNF-α and IL-1β in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.

-

The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of anti-inflammatory drug candidates from this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application of 2-Fluorobenzoic Acid in Polymer Science: An Overview

While 2-Fluorobenzoic acid is a valuable building block in organic synthesis, its direct application in polymer science as a monomer, initiator, or modifier is not extensively documented in publicly available scientific literature. Its primary role lies in its utility as a versatile intermediate for the synthesis of more complex molecules, which may, in turn, find applications in materials science, including polymers.

This document will provide an overview of the synthesis of this compound and its established applications as a chemical intermediate, which could indirectly relate to the development of novel polymers and functional materials.

Synthesis of this compound

This compound can be synthesized through various methods, with the diazotization of anthranilic acid being a common route.

Experimental Protocol: Synthesis via Diazotization of Anthranilic Acid

This protocol is based on the principle of the Schiemann reaction, where an aromatic amine is converted to a fluorinated aromatic compound.

Materials:

-

Anthranilic acid

-

Anhydrous hydrogen fluoride

-

Sodium nitrite

-

Methoxyethyl methyl ether (solvent)

-

Hydrochloric acid

-

Ethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.

-

Cool the solution and slowly add anhydrous hydrogen fluoride.

-

Add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining a low temperature to form the diazonium salt.

-

After the addition is complete, the reaction mixture is refluxed for 3 hours to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom.

-

After cooling, the reaction mixture is subjected to a work-up procedure. This typically involves acidification with hydrochloric acid.[1]

-

The aqueous solution is then extracted multiple times with ethyl ether.[1]

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to extract the this compound as its sodium salt.[1]

-

The aqueous bicarbonate layer is then acidified with hydrochloric acid to precipitate the this compound.[1]

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Application as a Chemical Intermediate

The primary and well-established application of this compound is as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its functional groups, the carboxylic acid and the fluorine atom, allow for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. This compound serves as a precursor for introducing a fluorinated phenyl group into more complex drug candidates.

-

Radiolabeling: Derivatives of fluorobenzoic acid are crucial reagents for radiolabeling peptides and other biomolecules with the positron-emitting radionuclide ¹⁸F for use in Positron Emission Tomography (PET). For instance, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is widely used for this purpose. Although this is the 4-fluoro isomer, it highlights the importance of fluorobenzoic acids in this field.

The logical relationship for its use as an intermediate is depicted in the following diagram.

Caption: Role as a Chemical Intermediate.

Potential in Polymer Science: A Prospective View

While direct applications are not currently prevalent, the unique properties of the fluorine atom suggest potential avenues for the use of this compound and its derivatives in polymer science:

-

Monomer for Specialty Polymers: Copolymers incorporating monomers derived from this compound could exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the fluorine atom.

-

Polymer Modification: The carboxylic acid group could be used to graft 2-fluorobenzoyl moieties onto existing polymer backbones, thereby modifying their surface energy, hydrophobicity, and other properties.

-

Synthesis of Novel Initiators: While not a conventional initiator itself, derivatives of this compound could potentially be designed to act as specialized initiators for certain polymerization reactions.

Further research is required to explore these potential applications and to synthesize and characterize polymers derived from or modified with this compound. At present, no quantitative data on the properties of such polymers is available in the reviewed literature.

References

Application Notes and Protocols for the Purification of Crude 2-Fluorobenzoic Acid by Recrystallization

Introduction

2-Fluorobenzoic acid (C7H5FO2) is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures. This document provides a detailed protocol for the purification of crude this compound via recrystallization.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, a solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5FO2 | [2][3] |

| Molar Mass | 140.11 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or needles | |

| Melting Point | 122-125 °C | |

| pKa (at 25°C) | 3.27 | |

| Water Solubility | Slightly soluble |

Table 2: Solvent Selection Guide for Recrystallization of this compound

| Solvent System | Suitability for Recrystallization | Comments |

| Water | Good | This compound is significantly more soluble in hot water than in cold water. It is a non-toxic and non-flammable solvent choice. |

| 50% Aqueous Ethanol | Excellent | Often provides a good balance of solubility for both dissolving the crude product when hot and allowing for good crystal recovery upon cooling. |